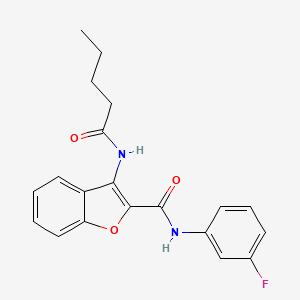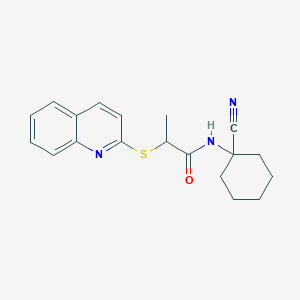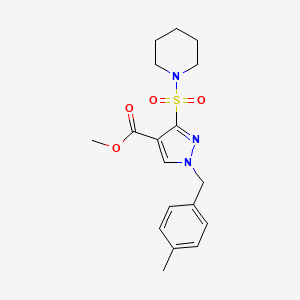
N-(3-fluorophenyl)-3-pentanamidobenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-fluorophenyl)-3-pentanamidobenzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, also known as an aromatic organic compound . The “3-fluorophenyl” part indicates a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached at the 3rd position .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . For instance, the benzofuran moiety might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Wissenschaftliche Forschungsanwendungen
Kinase Inhibitor Development
Research has led to the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, through modification at the pyridone and pyridine positions, demonstrated improved aqueous solubility, enzyme potency, and kinase selectivity. One analog exhibited complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, underscoring the potential for therapeutic applications in cancer treatment (Schroeder et al., 2009).
Radiolabeled Compounds for Imaging
The development of fluorine-18-labeled 5-HT1A antagonists, through the synthesis of fluorinated derivatives of WAY 100635, aimed at improving brain imaging techniques. These compounds were evaluated in rats, comparing their biological properties to [11C]carbonyl WAY 100635. Findings revealed that specific fluorine-18 labeled compounds provided better statistics and quantification for static measurement of 5-HT1A receptor distribution, indicating their utility in assessing dynamic changes in serotonin levels (Lang et al., 1999).
Fluorescence Quenching Studies
Fluorescence quenching studies of carboxamide derivatives in various solvents have been conducted to understand quenching mechanisms. These studies, focusing on compounds like ENCDTTC and ENCTTTC, revealed insights into static and dynamic quenching processes. The results indicated sphere of action static quenching model agrees well with experimental findings, providing valuable information for the development of fluorescent probes and understanding molecular interactions (Patil et al., 2013).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems . Without specific information on “N-(3-fluorophenyl)-3-pentanamidobenzofuran-2-carboxamide”, it’s not possible to provide detailed safety and hazard information.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-2-3-11-17(24)23-18-15-9-4-5-10-16(15)26-19(18)20(25)22-14-8-6-7-13(21)12-14/h4-10,12H,2-3,11H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMOCNKCDRJYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2437698.png)

![(E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2437702.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437703.png)
![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2437704.png)


![7-Fluoro-1-(4-fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2437708.png)
![2-Chloro-N-[[4-(3-fluorophenoxy)pyridin-2-yl]methyl]propanamide](/img/structure/B2437710.png)
![3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2437713.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2437716.png)
![N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437717.png)